molecular formula C14H13N3O2S B12123207 1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- CAS No. 78364-50-8

1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl-

Cat. No.: B12123207
CAS No.: 78364-50-8
M. Wt: 287.34 g/mol
InChI Key: OIYKCMXAZBIMGW-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- features a pyrazole core substituted at the 1-position with a 2-benzothiazolyl group and methyl groups at the 3- and 5-positions. A carboxylic acid functional group (-CH₂COOH) is attached at the 4-position of the pyrazole ring. This structure combines a heterocyclic aromatic system (pyrazole) with a benzothiazole moiety, which is notable for its electron-withdrawing properties and relevance in medicinal chemistry.

Properties

CAS No.

78364-50-8

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-[1-(1,3-benzothiazol-2-yl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C14H13N3O2S/c1-8-10(7-13(18)19)9(2)17(16-8)14-15-11-5-3-4-6-12(11)20-14/h3-6H,7H2,1-2H3,(H,18,19)

InChI Key

OIYKCMXAZBIMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=NC3=CC=CC=C3S2)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

A common approach to pyrazole derivatives involves cyclocondensation between hydrazines and β-ketoesters. For 3,5-dimethylpyrazole-4-acetic acid derivatives, diethyl oxalate and acetone serve as key starting materials.

Representative Protocol (Adapted from CN112279812A):

  • Step 1 : Ethanol, sodium ethoxide, and diethyl oxalate are mixed. Acetone is added dropwise at <15°C, followed by 24-hour reaction to form a β-ketoester intermediate.

  • Step 2 : The intermediate reacts with methylhydrazine in DMF at 40–50°C for 6 hours, yielding ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Critical Parameters :

  • Temperature Control : Maintaining <15°C during acetone addition prevents side reactions.

  • Molar Ratios :

    ReagentRatio (vs. Diethyl Oxalate)
    Ethanol6–9×
    Sodium Ethoxide0.45–0.5×
    Methylhydrazine1.5–1.6×

Benzothiazolyl Group Introduction

Nucleophilic Aromatic Substitution

Benzothiazole incorporation typically occurs via substitution at the 2-position. A literature method for analogous compounds uses:

Reaction Scheme :

Pyrazole intermediate+2ChlorobenzothiazoleBase, DMFTarget Compound\text{Pyrazole intermediate} + 2-Chlorobenzothiazole \xrightarrow{\text{Base, DMF}} \text{Target Compound}

Conditions :

  • Solvent : DMF or DMSO

  • Base : K₂CO₃ or Et₃N

  • Temperature : 80–100°C, 12–24 hours

Key Insight : Electron-withdrawing groups on pyrazole enhance reactivity toward substitution. The 3,5-dimethyl groups in the target compound facilitate this process by increasing ring electron deficiency.

Acetic Acid Side Chain Functionalization

Ester Hydrolysis

The ethyl ester group (from initial synthesis) undergoes saponification:

Ethyl esterNaOH, EtOH/H₂OCarboxylic Acid\text{Ethyl ester} \xrightarrow{\text{NaOH, EtOH/H₂O}} \text{Carboxylic Acid}

Optimized Conditions :

  • Base : 2M NaOH

  • Temperature : Reflux (78°C)

  • Time : 4–6 hours

  • Yield : 85–92% (reported for analogous compounds)

Integrated Synthetic Route

Combining the above steps, a plausible synthesis for 1H-pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- is:

Stepwise Process :

  • Pyrazole Core : Synthesize ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate via.

  • Benzothiazole Coupling : React with 2-mercaptobenzothiazole under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C).

  • Ester Hydrolysis : Treat with NaOH/EtOH to yield final carboxylic acid.

Characterization Data (Comparative Analysis):

PropertyReported Value (Analog)Expected for Target Compound
¹H NMR (CDCl₃) δ 2.22 (s, CH₃), 7.72 (s, ArH)δ 2.2–2.5 (CH₃), 7.3–8.1 (ArH)
IR (cm⁻¹) 1676 (C=O), 1538 (C=N)1680–1700 (COOH), 1540 (C=N)
MS (m/z) 268 (M⁺ for C₁₄H₁₆N₆)315.4 (M⁺ for C₁₆H₁₇N₃O₂S)

Challenges and Optimization

Regioselectivity in Benzothiazole Coupling

Competing substitution at pyrazole N1 vs. C4 positions necessitates careful base selection. Triethylamine favors N-alkylation, while stronger bases (e.g., NaH) promote C-substitution.

Purification Considerations

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates target compound from bis-alkylation byproducts.

  • Crystallization : Ethanol/water recrystallization achieves >98% purity.

Scalability and Industrial Relevance

Patent Insights :

  • Batch Size : Up to 500g demonstrated with consistent yields (72–75%).

  • Cost Drivers : DMF consumption (3–4× vs. substrate) impacts economics.

  • Safety : Exothermic methylhydrazine addition requires strict temperature control (<15°C).

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies on analogous pyrazoles show:

  • Time Reduction : 6-hour reactions completed in 45 minutes.

  • Yield Improvement : 78% → 89% via controlled dielectric heating.

Flow Chemistry Approaches

Microreactor systems enable:

  • Mixing Efficiency : 10× faster reagent homogenization vs. batch.

  • Temperature Gradients : Precise control during exothermic steps.

Chemical Reactions Analysis

1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities that make it a subject of interest in drug development. Pyrazole derivatives, including this compound, have been reported to possess anti-inflammatory, anticancer, and antimicrobial properties.

Biological Activities

  • Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit various inflammatory mediators. For instance, compounds derived from pyrazole structures have demonstrated significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production in vitro .
  • Anticancer Activity : Research indicates that pyrazole derivatives can affect cancer cell proliferation. For example, certain synthesized compounds showed potent activity against leukemia and lung cancer cell lines with GI50 values as low as 0.04 μM .
  • Antimicrobial Effects : The presence of the benzothiazole moiety enhances the antimicrobial properties of pyrazole derivatives. These compounds have been tested against various bacterial strains and have shown promising results .

Case Studies

StudyFindings
Bandgar et al.Synthesized novel pyrazole integrated benzophenones; marked anti-inflammatory potential observed .
Insuasty et al.Developed pyrazolic chalcones with potent activity against multiple cancer cell lines .
Bruno et al.Reported synthesis of pyrazole-4-carboxylic acid derivatives with chemotaxis inhibitory activity .

Agricultural Applications

In agriculture, pyrazole derivatives are being explored for their potential as herbicides and fungicides due to their ability to inhibit specific biological pathways in plants and fungi.

Herbicidal Activity

Studies indicate that certain pyrazole compounds can effectively control weed growth by targeting specific enzymes involved in plant growth regulation. The mechanism often involves the inhibition of photosynthesis or other vital metabolic processes in plants.

Fungicidal Properties

Research has also highlighted the efficacy of pyrazole derivatives against fungal pathogens affecting crops. These compounds disrupt fungal cell wall synthesis or inhibit key metabolic pathways essential for fungal growth.

Material Science Applications

The unique structural properties of 1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- lend themselves to applications in material science.

Polymer Chemistry

Pyrazole compounds are being investigated for their role in developing new polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of these compounds into polymer matrices can improve performance characteristics such as elasticity and tensile strength.

Coordination Chemistry

The ability of pyrazoles to act as ligands makes them valuable in coordination chemistry, where they can form complexes with various metal ions. These complexes have potential applications in catalysis and electronic materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Core Heterocycle: The pyrazole ring in the target compound provides a planar aromatic system with two adjacent nitrogen atoms, enabling π-π stacking and coordination chemistry. In contrast, 3H-Pyrazol-3-one features a non-aromatic dihydropyrazolone core with a ketone group, which may exhibit keto-enol tautomerism . 2-Benzothiazoleacetic acid lacks a pyrazole ring entirely, instead relying on a benzothiazole scaffold linked to an acetic acid group.
  • The acetic acid group at the 4-position distinguishes the target from 2-Benzothiazoleacetic acid, α-methyl, where the methyl substitution reduces hydrogen-bonding capacity, favoring hydrophobic interactions .
  • Benzothiazole Moieties :

    • The 2-benzothiazolyl group in both the target and 3H-Pyrazol-3-one derivatives contributes electron-withdrawing effects, which may influence electronic properties and reactivity. This group is associated with biological activity in pharmaceuticals, such as kinase inhibition or antimicrobial effects.

Hydrogen Bonding and Crystallography

  • The target compound’s carboxylic acid group facilitates strong hydrogen bonds (O–H···O/N), as described by Bernstein et al. in their analysis of hydrogen-bonding patterns . This contrasts with 3H-Pyrazol-3-one , where the ketone group participates in weaker C=O···H interactions.
  • Crystallographic studies using programs like SHELXL () are critical for resolving such structural features. For instance, the acetic acid group’s orientation in the target compound could be validated via SHELX-based refinement to confirm hydrogen-bonding networks .

Biological Activity

1H-Pyrazole-4-acetic acid, 1-(2-benzothiazolyl)-3,5-dimethyl- (CAS No. 84968-80-9) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H13N3O4S
  • Molecular Weight : 319.34 g/mol
  • Density : 1.459 g/cm³
  • Boiling Point : 586.6 °C at 760 mmHg
  • Flash Point : 308.5 °C

Biological Activity Overview

The pyrazole nucleus has been recognized for its broad therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has demonstrated various biological activities as outlined below.

Pharmacological Activities

  • Anti-inflammatory Activity
    • Studies have shown that derivatives of pyrazole exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies indicate that certain derivatives possess notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 6.25 µg/mL to 40 µg/mL against different pathogens .
  • Anticancer Properties
    • Recent research has highlighted the potential anticancer effects of pyrazole derivatives, with several compounds exhibiting cytotoxic activity against cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer). The mechanism often involves the induction of apoptosis in cancer cells .

The mechanisms underlying the biological activities of 1H-Pyrazole-4-acetic acid derivatives are complex and multifaceted:

  • Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory processes and tumor progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : These compounds can modulate various signaling pathways, including NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives that were screened for anti-inflammatory activity. Compounds demonstrated significant inhibition of pro-inflammatory cytokines at concentrations significantly lower than traditional anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

Research by Bardajee et al. evaluated the antimicrobial efficacy of synthesized pyrazole compounds against Mycobacterium tuberculosis and various bacterial strains. The results indicated that specific derivatives had comparable efficacy to standard treatments like rifampicin .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialMIC values ranging from 6.25 µg/mL
AnticancerCytotoxicity against HeLa and DU 205 cells

Q & A

Q. What are the optimal synthetic routes for 1H-Pyrazole-4-acetic acid derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazides with ketones or aldehydes. Key steps include:

  • Hydrazide Activation : Dissolving 2,4-dichlorophenoxyacetic acid hydrazide in DMSO under reflux (18 hours) followed by reduced-pressure distillation and crystallization (water-ethanol) yields 65% purity .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1-aroyl-3,5-dimethyl-1H-pyrazole derivatives synthesized via microwave irradiation, improving efficiency and yield for anti-HCV studies) .
  • Optimization : Varying solvents (ethanol, DMF) and temperature (80–120°C) impacts cyclization efficiency. For example, ethanol enhances solubility of benzothiazole intermediates, while DMSO accelerates ring closure but may reduce purity .

Q. Table 1: Comparative Synthesis Conditions

MethodSolventTime (h)Yield (%)Purity (%)Reference
Reflux (DMSO)DMSO186595
Microwave IrradiationEthanol27898
Room-Temperature StirEthanol126090

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituents (e.g., methyl groups at C3/C5, benzothiazole ring protons). Chemical shifts at δ 2.1–2.3 ppm confirm methyl groups .
    • FT-IR : Peaks at 1680–1700 cm1^{-1} indicate carboxylic acid C=O stretching, while 1500–1550 cm1^{-1} corresponds to C=N in pyrazole .
  • X-ray Crystallography : Resolves spatial arrangement (e.g., pyrazole-benzothiazole dihedral angles ~15°, confirming planar structure in antitumor derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Substituent Effects :
    • Benzothiazole Modification : Introducing electron-withdrawing groups (e.g., -NO2_2) at the benzothiazole C2 position enhances antitumor activity by 30% .
    • Pyrazole Methyl Groups : 3,5-Dimethyl substitution improves metabolic stability but reduces solubility; replacing methyl with trifluoromethyl balances both .
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonding between the acetic acid moiety and HCV NS5B polymerase (binding energy: −9.2 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Contextual Analysis :
    • Cell Line Variability : Anticancer IC50_{50} values vary between HepG2 (15 μM) and MCF-7 (45 μM) due to differential expression of efflux pumps .
    • Assay Conditions : Antioxidant activity discrepancies (e.g., DPPH vs. FRAP assays) arise from radical specificity. Standardizing protocols (e.g., pH 7.4, 37°C) minimizes variability .
  • Theoretical Frameworks : Linking results to established mechanisms (e.g., ROS scavenging vs. enzyme inhibition) clarifies conflicting data .

Q. What in silico methods predict the compound's interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates binding stability (e.g., 100 ns MD shows stable hydrogen bonds between the pyrazole ring and COX-2 active site) .
  • QSAR Models :
    • Descriptor Selection : Topological polar surface area (TPSA > 80 Ų) correlates with blood-brain barrier permeability (R2^2 = 0.89) .
    • Validation : Leave-one-out cross-validation (LOO-CV) ensures model robustness (q2^2 > 0.6) .

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